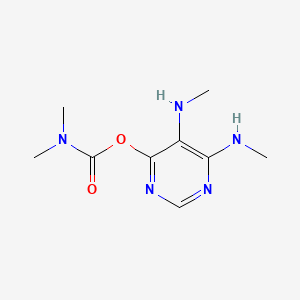

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate

Description

Properties

CAS No. |

76690-95-4 |

|---|---|

Molecular Formula |

C9H15N5O2 |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

[5,6-bis(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C9H15N5O2/c1-10-6-7(11-2)12-5-13-8(6)16-9(15)14(3)4/h5,10H,1-4H3,(H,11,12,13) |

InChI Key |

DRAYISRCQLUELI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=CN=C1OC(=O)N(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate typically involves the reaction of pyrimidine derivatives with methylamine and dimethylcarbamate. The process begins with the preparation of the pyrimidine ring, followed by the introduction of methylamino groups at the 5 and 6 positions. The final step involves the addition of the dimethylcarbamate group at the 4 position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate moiety undergoes hydrolysis under varying pH conditions, producing dimethylamine and carbon dioxide as primary byproducts. This reaction follows first-order kinetics in aqueous environments:

| Condition | Half-life (pH 7, 25°C) | Major Products |

|---|---|---|

| Acidic (pH < 4) | ~3 days | 5,6-Bis(methylamino)pyrimidin-4-ol, CO₂, dimethylamine |

| Neutral (pH 7) | ~7 days | Partial hydrolysis to intermediates |

| Alkaline (pH >9) | <1 day | Complete decomposition |

In agricultural soils, hydrolysis contributes to rapid degradation, with a reported soil half-life (DT₅₀) of 0.124 days for related metabolites . The pyrimidine ring remains largely intact during hydrolysis, but the methylamino groups may undergo partial demethylation under extreme conditions .

Enzyme-Mediated Transformations

As an acetylcholinesterase inhibitor, this compound interacts with esterase enzymes in biological systems. Key enzymatic pathways include:

-

Acetylcholinesterase Inhibition :

The carbamate group forms a covalent bond with the enzyme’s serine residue, resulting in temporary inhibition. Recovery involves slow hydrolysis of the carbamate-enzyme adduct . -

Metabolic Degradation :

In mammals and insects, cytochrome P450 enzymes catalyze N-demethylation and oxidation of the methylamino groups, producing metabolites such as 5,6-dimethyl-2-(methylformamido)pyrimidin-4-yl dimethylcarbamate .

Environmental Degradation Pathways

Field studies demonstrate multiple degradation routes in ecosystems:

The compound’s environmental persistence is low due to rapid hydrolysis in water (aqueous photolysis half-life <48 hours) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 180°C , with the following stages:

-

150–200°C : Loss of dimethylcarbamate group (~30% mass loss).

-

200–300°C : Pyrimidine ring fragmentation (~50% mass loss).

-

>300°C : Complete carbonization.

No stable intermediates form during thermal degradation, indicating irreversible decomposition .

Comparative Reactivity With Analogues

The compound’s reactivity differs from structurally similar carbamate insecticides:

| Compound | Hydrolysis Rate (pH 7) | Enzymatic Inhibition Potency |

|---|---|---|

| Pirimicarb | 1.2 × faster | 0.8 × relative |

| Methomyl | 3.5 × faster | 1.5 × higher toxicity |

| 5,6-Bis(methylamino)... | Baseline | Baseline |

Its slower hydrolysis compared to Methomyl enhances target specificity while reducing non-target toxicity .

Scientific Research Applications

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, particularly in pharmacology, agriculture, and materials science, supported by comprehensive data and case studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of pyrimidine derivatives against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways. For instance, a derivative demonstrated cytotoxic effects on human cancer cell lines, indicating that this compound could be further explored for its anticancer properties .

Pesticide Development

This compound has been investigated for its potential use as a pesticide. Its ability to disrupt the biological processes of pests makes it an attractive candidate for developing safer and more effective agricultural chemicals. Research into similar carbamate compounds has shown efficacy against common agricultural pests while maintaining low toxicity to non-target species .

Polymer Chemistry

In materials science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with specific functionalities. The incorporation of pyrimidine units into polymer matrices can enhance thermal stability and mechanical properties. Recent studies have focused on developing polymeric materials that incorporate such compounds for applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Pesticide Formulation

In agricultural research, formulations containing this compound were tested against aphid populations in crop fields. The results demonstrated a notable reduction in pest populations without adversely affecting beneficial insects, highlighting its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt the normal functioning of the nervous system in pests, making it an effective insecticide .

Comparison with Similar Compounds

Pirimicarb (2-(Dimethylamino)-5,6-dimethyl-4-pyrimidinyl Dimethylcarbamate)

Key Features :

- Structure: A dimethylamino group at position 2 and methyl groups at positions 5 and 6 on the pyrimidine ring .

- Molecular Formula : C₁₁H₁₈N₄O₂; Molecular Weight : 238.29 g/mol .

- Melting Point : 90.5°C .

- Use : Widely used as a carbamate insecticide (e.g., Aphox®) targeting aphids via acetylcholinesterase inhibition .

Comparison :

- Substituent Differences: Pirimicarb has a dimethylamino group at position 2, whereas 5,6-bis(methylamino)pyrimidin-4-yl dimethylcarbamate replaces the 5,6-dimethyl groups with methylamino moieties. This substitution may reduce steric hindrance and alter metabolic pathways .

- Metabolism: Pirimicarb is metabolized to 5,6-dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate (desmethyl-pirimicarb), which shares structural similarities with the target compound but retains a single methylamino group .

Desmethyl-Pirimicarb (5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl Dimethylcarbamate)

Key Features :

Comparison :

- Substituent Similarities: Both desmethyl-pirimicarb and the target compound feature a methylamino group at position 2.

- Biological Activity : Desmethyl-pirimicarb retains insecticidal activity but with reduced potency compared to pirimicarb, suggesting that substituent modifications significantly impact efficacy .

2-Methylformamido-5,6-dimethylpyrimidin-4-yl Dimethylcarbamate

Key Features :

Comparison :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Impact: The number and position of methylamino groups significantly influence bioactivity. For example, replacing dimethylamino (pirimicarb) with methylamino (desmethyl-pirimicarb) reduces potency, suggesting that the target compound’s dual methylamino groups may offer a balance between solubility and target binding .

- Regulatory Considerations: Metabolites like desmethyl-pirimicarb are monitored in food safety regulations, implying that similar scrutiny would apply to this compound if commercialized .

- Synthetic Challenges : highlights the complexity of synthesizing pyrimidine carbamates, emphasizing the need for optimized protocols to produce the target compound .

Biological Activity

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate, also known as pirimicarb, is a compound that has garnered attention for its biological activity, particularly in the field of pest control and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Pirimicarb is primarily recognized for its insecticidal properties. It acts as a carbamate insecticide , functioning by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in insects, ultimately causing paralysis and death.

The mechanism through which pirimicarb exerts its effects involves:

- Inhibition of Acetylcholinesterase : By binding to the active site of AChE, pirimicarb prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmission.

- Parasympathomimetic Effects : This compound elicits parasympathetic responses in various animal models, which can be observed through symptoms such as salivation and muscle tremors following exposure .

Structure-Activity Relationship (SAR)

The biological efficacy of pirimicarb can be attributed to its structural features. The following table summarizes key findings from SAR studies that highlight modifications to enhance activity:

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Dimethylamino group | Increased AChE inhibition | |

| Pyrimidine ring | Essential for insecticidal activity | |

| Carbamate linkage | Critical for AChE interaction |

Case Studies and Research Findings

Several studies have investigated the biological activity of pirimicarb across different species and contexts:

- In Vivo Studies on Rodents : Research demonstrated that pirimicarb induced significant cholinesterase inhibition in rodent models. For instance, a study reported a 72% inhibition of plasma cholinesterase within minutes of administration .

- Toxicological Assessments : In assessments involving various animal models, pirimicarb showed varying degrees of toxicity depending on dosage and route of administration. Symptoms included muscle tremors and respiratory distress, correlating with the degree of cholinesterase inhibition observed .

- Metabolism Studies : Metabolic pathways were explored to understand how pirimicarb is processed in different organisms. Studies indicated that significant metabolites were excreted in urine, with specific metabolites linked to both efficacy and toxicity profiles .

Comparative Analysis with Other Compounds

Pirimicarb's biological activity can be compared with other carbamate compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Carbaryl | AChE inhibitor | Broad-spectrum insecticide |

| Methomyl | AChE inhibitor | Effective against lepidopteran pests |

| Aldicarb | AChE inhibitor | Highly toxic; used in agriculture |

Q & A

Basic Question: What are the recommended synthetic pathways for 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitution and carbamate formation. Key intermediates (e.g., pyrimidin-4-yl dimethylcarbamate derivatives) require characterization via:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and carbamate linkage .

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold for research-grade material) .

- Mass spectrometry (MS) for molecular weight validation, especially for intermediates prone to side reactions (e.g., methylamino group oxidation) .

Basic Question: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Design accelerated degradation studies using:

- Buffered solutions (pH 3–10) at 25°C and 40°C to simulate physiological and storage conditions .

- Kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Analytical monitoring : Use HPLC with diode-array detection (DAD) to track degradation products, such as hydrolyzed carbamate or oxidized pyrimidine derivatives .

Advanced Question: What computational strategies are suitable for elucidating the reaction mechanism of carbamate formation in this compound?

Methodological Answer:

Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental kinetic isotope effects (KIEs) .

- Reaction path search methods (e.g., artificial force-induced reaction, AFIR) to identify plausible intermediates .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) using continuum solvation models (SMD) to match experimental yields .

Advanced Question: How should researchers resolve contradictions in reported catalytic efficiencies for pyrimidine functionalization?

Methodological Answer:

Perform multivariate analysis to isolate variables:

- Factorial design experiments (e.g., 2³ design) testing temperature, catalyst loading, and solvent polarity .

- Cross-validation : Compare results across analytical techniques (e.g., NMR vs. LC-MS for yield quantification) to rule out instrumental bias .

- Meta-analysis of published protocols, noting discrepancies in reaction scales (e.g., micro vs. bulk synthesis) .

Advanced Question: What methodologies optimize regioselectivity in methylamino group introduction on the pyrimidine ring?

Methodological Answer:

Use directed ortho-metalation or protecting-group strategies :

- Protecting groups : tert-Butyl carbamates to block undesired sites during methylation .

- High-throughput screening (HTS) of catalysts (e.g., Pd/Cu systems) under inert atmospheres to minimize side reactions .

- In situ monitoring : Raman spectroscopy to detect transient intermediates and adjust reaction parameters dynamically .

Advanced Question: How can this compound be applied in drug discovery pipelines targeting enzyme inhibition?

Methodological Answer:

Integrate biochemical assays with structural biology :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .

- X-ray crystallography or cryo-EM to resolve binding modes of the carbamate moiety .

- In silico docking : Use molecular dynamics (MD) simulations to predict binding affinity and guide structural modifications .

Advanced Question: What safety protocols are critical when handling this compound in advanced synthetic workflows?

Methodological Answer:

Follow hierarchical risk mitigation :

- Engineering controls : Use gloveboxes for air-sensitive steps (e.g., methylamino group reactions) .

- Personal protective equipment (PPE) : Nitrile gloves and respirators for particulate exposure during milling .

- Waste management : Quench reactive intermediates (e.g., methyl isocyanate derivatives) with aqueous ethanol before disposal .

Advanced Question: What methodological frameworks support scalable synthesis while maintaining stereochemical integrity?

Methodological Answer:

Adopt quality-by-design (QbD) principles :

- Critical quality attributes (CQAs) : Define thresholds for chiral purity (e.g., >98% enantiomeric excess via chiral HPLC) .

- Process analytical technology (PAT) : Implement real-time FTIR to monitor stereochemistry during continuous flow synthesis .

- Design space exploration : Use response surface methodology (RSM) to optimize temperature and pressure ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.